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carboxylic acid

Cat. No.: B1516980 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-
(trifluoromethyl)pyridine-4-carboxylic Acid

Abstract

5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is a halogenated pyridine derivative

that serves as a crucial intermediate and building block in the synthesis of complex organic

molecules.[1][2] Its unique structural features—a pyridine core, an electron-withdrawing

trifluoromethyl group, a reactive bromine atom, and a carboxylic acid moiety—make it a

valuable synthon in the fields of medicinal chemistry and materials science.[3] This guide

provides a comprehensive overview of the core physicochemical properties of this compound,

offering field-proven insights and detailed experimental protocols for its characterization. The

information presented is intended for researchers, chemists, and drug development

professionals who require a deep understanding of this molecule's behavior for its effective

application in research and development.

Chemical Identity and Structure
The foundation of understanding any chemical compound lies in its precise identification and

molecular structure. The arrangement of functional groups on the pyridine ring dictates the

molecule's reactivity, polarity, acidity, and overall physical properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1516980?utm_src=pdf-interest
https://www.benchchem.com/product/b1516980?utm_src=pdf-body
https://www.benchchem.com/product/b1516980?utm_src=pdf-body
https://www.benchchem.com/product/b1516980?utm_src=pdf-body
https://www.fishersci.ca/shop/products/5-bromo-2-trifluoromethyl-pyridine-4-carboxylic-acid-95-thermo-scientific/aah3231603
https://frontierspecialtychemicals.com/product/5-bromo-2-trifluoromethylpyridine-4-carboxylic-acid/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1516980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Data Source

IUPAC Name

5-bromo-2-

(trifluoromethyl)pyridine-4-

carboxylic acid

[4]

Synonyms

5-bromo-2-

(trifluoromethyl)isonicotinic

acid

[2][4]

CAS Number 749875-16-9 [5][6]

Molecular Formula C₇H₃BrF₃NO₂ [4][5]

Molecular Weight 270.01 g/mol [4][5]

Canonical SMILES
C1=C(C(=CN=C1C(F)

(F)F)Br)C(=O)O
[4]

InChIKey
XNVAVQMVAYUTBA-

UHFFFAOYSA-N
[4]

The structure combines a polar carboxylic acid group, capable of hydrogen bonding and

deprotonation, with a lipophilic trifluoromethyl group and a reactive bromine atom on an

aromatic pyridine scaffold. This amalgamation of functionalities is key to its utility in

synthesizing diverse molecular architectures, particularly in the pharmaceutical industry.[2][7]

Core Physicochemical Properties
A summary of the key physicochemical data provides a high-level overview for quick

assessment and comparison. These values are critical for designing synthetic routes,

purification strategies, and formulation studies.
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Property Value / Description Source(s)

Physical Form Solid

Melting Point 215-218 °C [5]

Solubility
Slightly soluble in water;

Soluble in organic solvents.
[1][8]

pKa

Data not readily available in

cited literature; predicted to be

acidic.

Detailed Analysis of Physicochemical Properties
Melting Point
The compound exhibits a high melting point of 215-218 °C, which is indicative of a stable

crystalline lattice structure.[5] This thermal stability can be attributed to strong intermolecular

forces, including hydrogen bonding between the carboxylic acid groups and dipole-dipole

interactions arising from the polar C-F and C-Br bonds. This high melting point suggests that

the compound is a crystalline solid at room temperature and requires significant energy to

transition into the liquid phase.

Solubility Profile
The solubility of a compound is paramount in drug discovery for absorption and formulation,

and in synthesis for reaction and purification. 5-Bromo-2-(trifluoromethyl)pyridine-4-
carboxylic acid is described as being slightly soluble in water but soluble in various organic

solvents.[1][8]

Aqueous Solubility: The limited water solubility is a result of the molecule's dual nature.

While the carboxylic acid group is polar and can engage in hydrogen bonding with water, the

large, hydrophobic trifluoromethyl group and the pyridine ring itself reduce overall aqueous

solubility.

Organic Solubility: Its solubility in organic solvents is expected to be significantly better,

particularly in polar aprotic solvents like DMSO and DMF, which can solvate both the polar
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and nonpolar regions of the molecule. This property is advantageous for its use in organic

synthesis.

Acidity and pKa
The carboxylic acid group (-COOH) is the primary acidic functional group in the molecule. The

acidity of this group is significantly influenced by the electron-withdrawing effects of both the

trifluoromethyl (-CF₃) group and the inherent electron-deficient nature of the pyridine ring.

These groups stabilize the conjugate base (carboxylate anion) through induction, thereby

increasing the acidity (lowering the pKa) compared to a simple benzoic acid. While an

experimental pKa value is not available in the provided search results, it is expected to be a

relatively strong carboxylic acid. For context, the predicted pKa of a structurally similar isomer,

5-bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid, is approximately 2.46.[9]

Synthesis and Application Context
Synthetic Route
A common method for synthesizing this compound involves the regioselective functionalization

of a pyridine precursor. Specifically, it can be prepared through the C-4 deprotonation of 5-

Bromo-2-(trifluoromethyl)pyridine using a strong base like lithium diisopropylamide (LDA),

followed by quenching the resulting organolithium intermediate with carbon dioxide (CO₂). This

method highlights the compound's role as a derivatized product from a simpler building block.

Relevance in Drug Discovery and Agrochemicals
This compound is frequently used as an intermediate in the synthesis of pharmaceuticals and

agrochemicals.[1] Its physicochemical properties are not just academic; they are critical for its

utility. For example, the reactive bromine atom allows for cross-coupling reactions (e.g., Suzuki,

Sonogashira) to build molecular complexity, while the carboxylic acid serves as a handle for

amide bond formation. Patents have cited this molecule in the synthesis of potential

therapeutics, including MALT1 inhibitors and CETP inhibitors, underscoring its importance in

the development of new medicines.[2][7]

Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential to ensure user safety.
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Hazard Identification: The compound is classified as an irritant. It is known to cause skin

irritation, serious eye irritation, and may cause respiratory irritation.[1][4][6][10]

Recommended Precautions: Standard personal protective equipment (PPE), including safety

glasses, chemical-resistant gloves, and a lab coat, should be worn. All handling should be

performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

[11]

Storage Conditions: It should be stored in a cool, dry, and well-ventilated place, with the

container kept tightly closed to prevent moisture uptake.[1][2][6]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and

amines, as these may lead to vigorous or uncontrolled reactions.[1][6]

Experimental Protocols
The following protocols describe standardized methods for determining key physicochemical

properties. They are designed to be self-validating by incorporating calibration and control

steps.

Visualization of Characterization Workflow

Physicochemical Characterization Workflow

Compound Reception
& Purity Check (LC-MS)

Melting Point Determination
(Capillary Method)

Solubility Determination
(Shake-Flask Method)

pKa Determination
(Potentiometric Titration)

Structural Confirmation
(NMR, IR, MS)

Data Compilation & Reporting
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Caption: General workflow for the physicochemical characterization of a chemical intermediate.

Protocol: Aqueous Solubility Determination (Shake-
Flask Method)
Rationale: The shake-flask method is the gold-standard technique for determining

thermodynamic solubility. It ensures that the system reaches equilibrium between the solid and

dissolved states of the compound.

Preparation: Add an excess amount of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic
acid (e.g., 5-10 mg) to a known volume of purified water (e.g., 1 mL) in a glass vial. The

excess solid is critical to ensure saturation.

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled

environment (typically 25 °C) for at least 24 hours. This extended period allows the

dissolution process to reach thermodynamic equilibrium.

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to

let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.

Sampling: Carefully withdraw a known volume of the clear supernatant.

Dilution: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a

concentration within the linear range of the analytical method.

Quantification: Analyze the diluted sample using a validated analytical method, such as High-

Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration

curve prepared from known concentrations of the compound.

Calculation: Calculate the original concentration in the supernatant to determine the solubility

in mg/mL or mol/L.

Protocol: pKa Determination (Potentiometric Titration)
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Rationale: Potentiometric titration is a reliable method for determining the pKa of acidic or basic

functional groups by monitoring pH changes during neutralization.

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g.,

pH 4.01 and 7.00) to ensure accurate measurements.

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known

volume of a suitable solvent. Due to its low water solubility, a co-solvent system (e.g.,

water/methanol or water/DMSO) may be necessary.

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse the

calibrated pH electrode.

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise

increments using a burette.

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the

reading to stabilize.

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from

the pH value at the half-equivalence point, which is the point where half of the carboxylic

acid has been neutralized. This point corresponds to the midpoint of the steepest section of

the titration curve.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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